molecular formula C15H17N3 B019019 Anatalline CAS No. 1189431-36-4

Anatalline

Cat. No.: B019019
CAS No.: 1189431-36-4
M. Wt: 239.32 g/mol
InChI Key: COWQBMIVVHLMNO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Anatalline is a minor tobacco alkaloid It’s known that similar alkaloids often interact with various receptors in the nervous system, such as nicotinic acetylcholine receptors .

Mode of Action

It’s known that alkaloids like this compound can bind to their target receptors and modulate their activity . This interaction can lead to various physiological changes depending on the specific receptor and cell type involved.

Biochemical Pathways

This compound is part of the alkaloid biosynthesis pathway in tobacco plants . It’s synthesized from nicotinic acid derivatives . The biosynthetic route of this compound, which contains two pyridyl rings and a central saturated heterocyclic ring, is still unresolved . A high ratio of anatabine (a related alkaloid) to nicotine in jasmonate-treated BY-2 cells indicates that one or more step(s) in the pyrrolidine moiety formation of nicotine is blocked .

Pharmacokinetics

It’s known that the this compound/nicotelline ratio can be used to distinguish exclusive smokeless tobacco users from exclusive cigarette smokers . This suggests that this compound can be absorbed and metabolized in the human body, and its levels can be measured in biological samples.

Action Environment

Environmental factors can influence the action, efficacy, and stability of many compounds, including alkaloids like this compound. Factors such as pH, temperature, and the presence of other substances can affect the stability and activity of these compounds . .

Biochemical Analysis

Biochemical Properties

Anatalline plays a role in the biochemical reactions associated with the biosynthesis of tobacco alkaloids. It interacts with various enzymes and proteins involved in the metabolic pathways of these alkaloids. Specifically, this compound is formed through the condensation of nicotinic acid derivatives. The enzymes involved in this process are part of the PIP family of NADPH-dependent reductases, such as pinoresinol–lariciresinol reductase and isoflavone reductase . These enzymes facilitate the reduction reactions necessary for the formation of this compound and other related alkaloids.

Cellular Effects

This compound influences various cellular processes, particularly in tobacco plants. It affects cell signaling pathways and gene expression related to the plant’s defense mechanisms against herbivores. This compound’s presence in cells can lead to the accumulation of nicotinic acid β-N-glucoside, a detoxification metabolite, indicating its role in cellular metabolism and stress responses . Additionally, this compound may impact the overall metabolic flux within the cells, altering the levels of other metabolites.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. This compound binds to NADPH-dependent reductases, facilitating the reduction of nicotinic acid derivatives. This binding interaction is crucial for the enzyme’s catalytic activity, leading to the formation of this compound. Furthermore, this compound may act as an inhibitor or activator of other enzymes involved in the biosynthesis of tobacco alkaloids, thereby modulating the overall metabolic pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are influenced by various factors, including environmental conditions and the presence of other metabolites. Long-term studies have shown that this compound can accumulate in cultured tobacco cells treated with methyl jasmonate, indicating its role in the plant’s response to stress . The degradation of this compound over time can lead to changes in cellular function and metabolic flux.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function. At higher doses, this compound can exhibit toxic effects, potentially disrupting cellular metabolism and causing adverse reactions. Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular processes and metabolic pathways .

Metabolic Pathways

This compound is involved in the metabolic pathways of tobacco alkaloids. It interacts with enzymes such as NADPH-dependent reductases, which play a crucial role in the reduction of nicotinic acid derivatives. These interactions affect the overall metabolic flux, leading to changes in the levels of various metabolites. This compound’s presence can also influence the activity of other enzymes and cofactors involved in the biosynthesis of tobacco alkaloids .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation. The distribution of this compound within the plant tissues can affect its overall activity and function, influencing the plant’s defense mechanisms and metabolic processes .

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications. These signals direct this compound to specific compartments or organelles within the cell, where it can exert its effects. The localization of this compound can impact its activity and function, influencing the overall metabolic pathway of tobacco alkaloids .

Chemical Reactions Analysis

Tetranor-PGFM undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Major products formed from these reactions include various hydroxylated and oxidized derivatives of tetranor-PGFM .

Biological Activity

Anatalline, chemically known as cis-2,4-di(3-pyridyl)piperidine , is a nitrogen-containing alkaloid primarily derived from the tobacco plant Nicotiana tabacum. This compound has garnered attention due to its various biological activities and potential pharmacological applications. This article delves into the biological activity of this compound, exploring its mechanisms, biosynthesis, and implications in research.

Chemical Structure and Properties

This compound has a molecular formula of C15H15N3C_{15}H_{15}N_3 and a molecular weight of 241.31 g/mol. Its structural characteristics include two pyridine rings attached to a piperidine backbone, which contribute to its unique chemical properties and biological activities.

PropertyDetails
Chemical Namecis-2,4-di(3-pyridyl)piperidine
Molecular FormulaC15H15N3C_{15}H_{15}N_3
Molecular Weight241.31 g/mol
Structural FeaturesTwo pyridine rings on a piperidine backbone

Biological Activities

  • Nicotinic Agonist Activity : this compound acts as a nicotinic agonist by binding to nicotinic acetylcholine receptors (nAChRs). This property allows it to mimic nicotine's effects, making it valuable for studying nAChR functions in neurological contexts, particularly in the brain's striatum, which is involved in movement and reward pathways. Research indicates that this compound influences striatal dopamine release, providing insights into conditions like Parkinson's disease .
  • Biosynthesis : Studies have shown that this compound can be induced in tobacco cell cultures through the application of methyl jasmonate, a plant signaling molecule. This induction highlights the compound's role in plant metabolism and its potential use as a biomarker for tobacco exposure . The biosynthetic pathways of this compound differ from those of other tobacco alkaloids, such as nicotine.
  • Pharmacological Potential : There is ongoing research into this compound's pharmacological effects, particularly concerning its anti-inflammatory properties. For instance, it has been suggested that this compound may ameliorate intestinal inflammation in animal models .

Case Study 1: this compound as a Biomarker

Research has proposed this compound as a highly selective biomarker for tobacco exposure. A new LC-MS/MS method allows for simultaneous determination of this compound alongside other minor tobacco alkaloids, enhancing sensitivity for low-level exposure assessments .

Case Study 2: Interaction with Other Compounds

Investigations into this compound's interactions with other tobacco constituents have revealed that it can undergo conversion to nicotelline during tobacco curing processes. This conversion is significant for understanding the metabolic pathways of tobacco alkaloids and their implications for health .

Comparative Analysis with Other Tobacco Alkaloids

This compound shares structural similarities with other minor alkaloids found in tobacco. Below is a comparison table highlighting these compounds:

Compound NameStructure TypeUnique Features
AnatabinePyridine-based alkaloidInduced by methyl jasmonate; similar biosynthetic pathway
NicotinePyridine-based alkaloidMajor psychoactive alkaloid; stronger effects
AnabasinePyridine-based alkaloidPrecursor to nicotine; less potent

Properties

IUPAC Name

3-(2-pyridin-3-ylpiperidin-4-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3/c1-3-13(10-16-6-1)12-5-8-18-15(9-12)14-4-2-7-17-11-14/h1-4,6-7,10-12,15,18H,5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWQBMIVVHLMNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1C2=CN=CC=C2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332132
Record name Anatalline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18793-19-6
Record name Anatalline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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